molecular formula C19H18F4N4O2 B10854854 2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one

2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B10854854
M. Wt: 410.4 g/mol
InChI Key: KVAWNRUJSYWYJX-HZPDHXFCSA-N
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Description

MYF-03-176 is a small molecule drug developed as a potent and orally active inhibitor of the TEA domain transcription factors (TEAD). It is designed to disrupt the association between Yes-associated protein (YAP) and TEAD, which plays a crucial role in the Hippo signaling pathway. This pathway is involved in regulating cell growth, proliferation, and apoptosis, and its dysregulation has been implicated in various cancers, including malignant pleural mesothelioma .

Preparation Methods

The synthesis of MYF-03-176 involves a structure-based design approach, starting from the initial compound MYF-03-69. The synthetic route includes covalent fragment screening and optimization to develop an irreversible TEAD inhibitor. The key step involves the covalent binding of MYF-03-176 to the palmitate pocket of TEAD through a conserved cysteine residue . Detailed reaction conditions and industrial production methods are not publicly available, but the compound is synthesized to achieve high purity and efficacy for in vivo applications .

Chemical Reactions Analysis

MYF-03-176 primarily undergoes covalent binding reactions with the TEAD palmitate pocket. This reaction is facilitated by the presence of a conserved cysteine residue in TEAD, which forms a covalent bond with MYF-03-176 . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in its primary mode of action. Instead, its efficacy is derived from its ability to form a stable covalent bond with TEAD, thereby inhibiting its interaction with YAP .

Properties

Molecular Formula

C19H18F4N4O2

Molecular Weight

410.4 g/mol

IUPAC Name

2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C19H18F4N4O2/c1-12(20)17(28)27-9-15(26-18-24-7-2-8-25-18)16(10-27)29-11-13-3-5-14(6-4-13)19(21,22)23/h2-8,15-16H,1,9-11H2,(H,24,25,26)/t15-,16-/m1/s1

InChI Key

KVAWNRUJSYWYJX-HZPDHXFCSA-N

Isomeric SMILES

C=C(C(=O)N1C[C@H]([C@@H](C1)OCC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3)F

Canonical SMILES

C=C(C(=O)N1CC(C(C1)OCC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3)F

Origin of Product

United States

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